IDO1 Inhibition vs. Epacadostat
In a recombinant human IDO1 enzymatic assay (N-terminal 6×His-tagged IDO1 expressed in E. coli M15, L-tryptophan substrate, 1 h preincubation), the target compound demonstrated an IC₅₀ of 78 nM in one determination and 296 nM in a second independent measurement [1]. For context, the clinically evaluated IDO1 inhibitor epacadostat (INCB024360) exhibits an IC₅₀ of approximately 67–72 nM in analogous HeLa cell-based IDO1 assays [2]. While a direct head-to-head comparison under identical conditions is not available, the enzymatic potency of the target compound falls within the sub-micromolar range considered relevant for IDO1-targeted probe development [1][2].
| Evidence Dimension | IDO1 enzymatic inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 78 nM and 296 nM (two independent determinations) |
| Comparator Or Baseline | Epacadostat (INCB024360): IC₅₀ ≈ 67–72 nM (HeLa cell-based IDO1 assay); Class benchmark for sub-μM IDO1 inhibition |
| Quantified Difference | Target compound lower-bound IC₅₀ (78 nM) within ~1.1–1.2× of epacadostat's reported potency; upper-bound (296 nM) approximately 4× weaker |
| Conditions | Recombinant human IDO1 (N-terminal 6×His-tag, E. coli M15 expression), L-tryptophan substrate, 1 h preincubation (BindingDB assay IDs 1 and 2) |
Why This Matters
For procurement decisions in IDO1-focused programs, the target compound offers enzymatic potency within the same order of magnitude as a clinical-stage IDO1 inhibitor, making it a viable starting point for structure–activity relationship (SAR) exploration where the 6-chloroindole-ethyl-meta-tetrazole scaffold is specifically desired.
- [1] BindingDB. BDBM50203281 (CHEMBL3971895): IDO1 Inhibition Data – IC₅₀ 78 nM and 296 nM. Available at: https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50203281 View Source
- [2] Yue EW, Douty B, Wayland B, et al. Discovery of Potent Competitive Inhibitors of Indoleamine 2,3-Dioxygenase with in Vivo Pharmacodynamic Activity and Efficacy in a Mouse Melanoma Model. J Med Chem. 2009;52(23):7364-7367. doi:10.1021/jm900518f View Source
